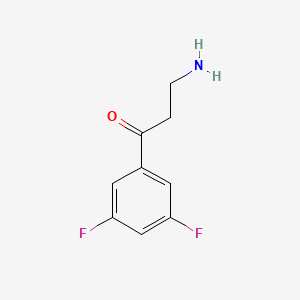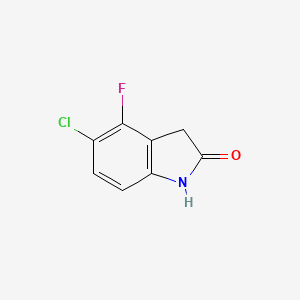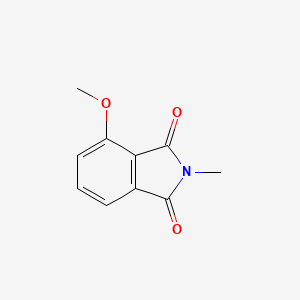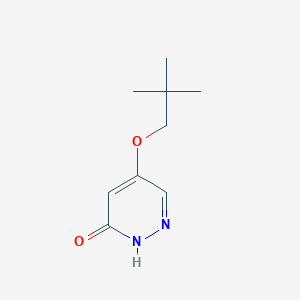
1-(7-Methoxy-1H-indazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1H-indazol-3-yl)ethanone typically involves the functionalization of indazole derivatives. One common method includes the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . These methods provide efficient routes to synthesize indazole derivatives with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
1-(7-Methoxy-1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indazol-3-yl)ethanone: Similar structure but lacks the methoxy group at the 7-position.
1-(7-Phenylmethoxy-1H-indol-3-yl)ethanone: Contains a phenylmethoxy group instead of a methoxy group.
Uniqueness
1-(7-Methoxy-1H-indazol-3-yl)ethanone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other indazole derivatives.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(7-methoxy-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-7-4-3-5-8(14-2)10(7)12-11-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
WYODYCUSRFTIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


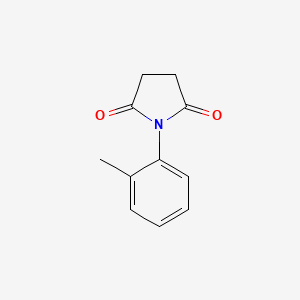



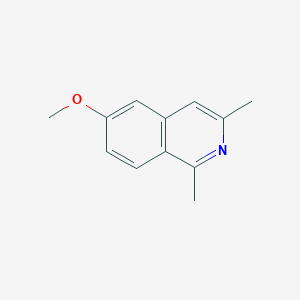



![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
